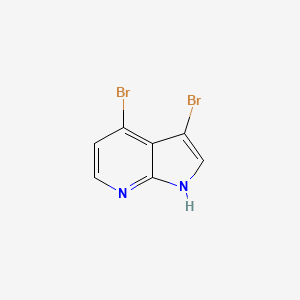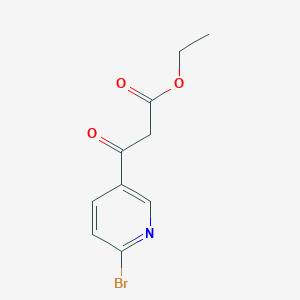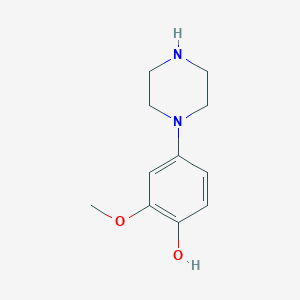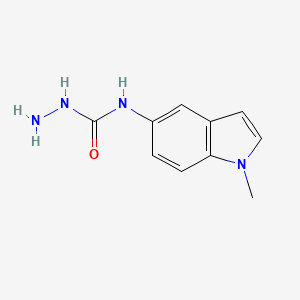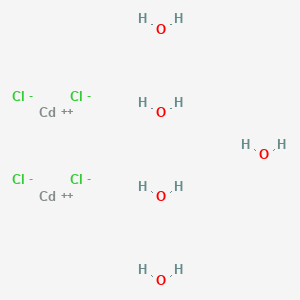![molecular formula C42H63AuClO3P B1593180 氯[三(2,4-二叔丁基苯基)亚磷酸酯]金 CAS No. 915299-24-0](/img/structure/B1593180.png)
氯[三(2,4-二叔丁基苯基)亚磷酸酯]金
描述
Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold is a complex organometallic compound with the molecular formula C42H63AuClO3P. It is characterized by its unique structure, which includes a gold atom coordinated to a tris(2,4-di-tert-butylphenyl)phosphite ligand and a chloride ion
科学研究应用
Chemistry: In chemistry, Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold is used as a catalyst in organic synthesis reactions, such as cross-coupling reactions and C-H activation processes. Its unique properties make it suitable for promoting reactions that are challenging with other catalysts.
Biology: The compound has potential applications in biological research, particularly in the study of gold-based drugs and their interactions with biological molecules. Its ability to bind to specific targets can be exploited for therapeutic purposes.
Medicine: Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold may be investigated for its medicinal properties, including its use as an antimicrobial agent or in cancer therapy. Its interaction with biological systems can lead to the development of new treatment strategies.
Industry: In the industrial sector, this compound can be used in material science for the development of advanced materials with enhanced properties. Its catalytic activity can be harnessed for the production of fine chemicals and pharmaceuticals.
作用机制
Target of Action
Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold is primarily used as a catalyst in chemical reactions . Its primary targets are carbon nucleophiles in 1,5 and 1,6 enynes .
Mode of Action
The compound interacts with its targets through a process known as intermolecular addition . This interaction results in the formation of two different types of products by reaction at the cyclopropane or at the carbene carbons of the intermediate cyclopropyl gold carbenes .
Biochemical Pathways
Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold affects several biochemical pathways. It acts as a catalyst for [4C+2C] cycloadditions, cis-selective single-cleavage skeletal cycloisomerization, and diastereoselective Au-catalyzed intermolecular cyclopropanation . It also helps elucidate the mechanism of “endocyclic” skeletal rearrangement of 1,6-enynes .
Result of Action
The molecular and cellular effects of Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold’s action are seen in the products of the reactions it catalyzes. For example, it can facilitate the formation of cycloaddition products, cycloisomers, and cyclopropanes .
生化分析
Biochemical Properties
Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold plays a crucial role in biochemical reactions, particularly as a catalyst. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, it has been shown to catalyze the addition of carbon nucleophiles to enynes, a reaction that is essential in organic synthesis . The compound’s interaction with enzymes such as cyclooxygenase and lipoxygenase has also been documented, highlighting its potential in modulating inflammatory responses .
Cellular Effects
Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation . Additionally, it has been observed to affect gene expression by altering the transcriptional activity of certain genes involved in inflammation and apoptosis . These effects underscore the compound’s potential in therapeutic applications, particularly in cancer and inflammatory diseases.
Molecular Mechanism
The molecular mechanism of Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold involves its interaction with biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity . For example, it has been shown to inhibit the activity of cyclooxygenase by binding to its active site, thereby reducing the production of pro-inflammatory mediators . Additionally, the compound can activate certain transcription factors, leading to changes in gene expression that promote cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory responses and modulation of cell signaling pathways . These findings suggest that the compound’s effects are both time-dependent and persistent, making it a valuable tool in biochemical research.
Dosage Effects in Animal Models
The effects of Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and promoting cell survival . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.
Metabolic Pathways
Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound has been shown to influence the activity of enzymes involved in lipid metabolism, such as lipoxygenase and cyclooxygenase, leading to changes in the levels of lipid mediators . Additionally, it can affect the metabolism of reactive oxygen species, thereby modulating oxidative stress responses .
Transport and Distribution
The transport and distribution of Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold within cells and tissues are mediated by specific transporters and binding proteins . The compound has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects . Additionally, its distribution within cells is influenced by its interaction with intracellular transporters, which facilitate its localization to specific cellular compartments .
Subcellular Localization
Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold exhibits specific subcellular localization, which is critical for its activity and function . The compound has been observed to localize to the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in lipid metabolism and oxidative stress responses . Additionally, post-translational modifications and targeting signals play a role in directing the compound to these specific compartments, ensuring its proper function within the cell .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold typically involves the reaction of gold chloride with tris(2,4-di-tert-butylphenyl)phosphite under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The temperature and solvent choice are critical to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent quality control measures. The process may include the use of continuous flow reactors to enhance efficiency and yield. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone may be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas can be employed.
Substitution: Nucleophiles such as halides or alkyl groups can participate in substitution reactions.
Major Products Formed: The reactions can lead to the formation of various products, including oxidized gold species, reduced gold complexes, and substituted derivatives of the original compound.
相似化合物的比较
Chloro(triphenyl)phosphite]gold
Chloro(tris(2,4-di-tert-butylphenyl)phosphite]silver
Chloro(tris(2,4-di-tert-butylphenyl)phosphite]copper
Uniqueness: Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold stands out due to its unique ligand structure, which provides enhanced stability and reactivity compared to similar compounds
属性
IUPAC Name |
chlorogold;tris(2,4-ditert-butylphenyl) phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H63O3P.Au.ClH/c1-37(2,3)28-19-22-34(31(25-28)40(10,11)12)43-46(44-35-23-20-29(38(4,5)6)26-32(35)41(13,14)15)45-36-24-21-30(39(7,8)9)27-33(36)42(16,17)18;;/h19-27H,1-18H3;;1H/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWCLHMEYZKZRO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OP(OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C.Cl[Au] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H63AuClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635250 | |
| Record name | Tris(2,4-di-tert-butylphenyl) phosphite--chlorogold (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
879.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915299-24-0 | |
| Record name | Tris(2,4-di-tert-butylphenyl) phosphite--chlorogold (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro[tris(2,4-di-tert-butylphenyl) phosphite]gold | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


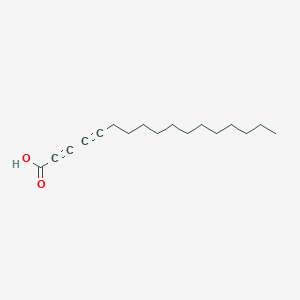
![Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1593098.png)
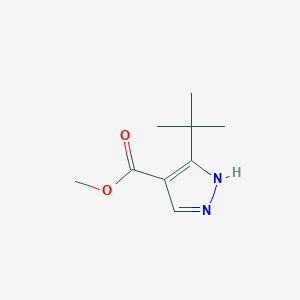

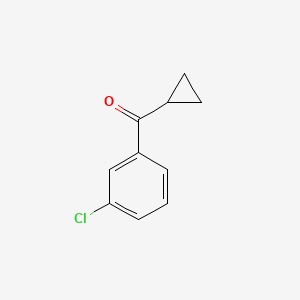
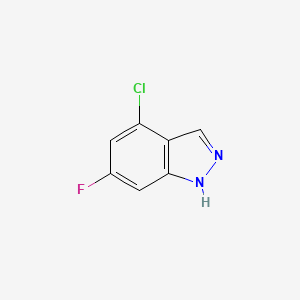

![6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1593108.png)
